Nigranoic acid Nigranoic acid Nigranoic acid is a tetracyclic triterpenoid that is 3,4-secocycloarta-4(28),24-(Z)-diene substituted by carboxy groups at positions 3 and 26. Isolated from Schisandra henryi and Schisandra propinqua, it exhibits cytotoxic and anti-HIV activities. It has a role as a metabolite, an antineoplastic agent and a HIV-1 reverse transcriptase inhibitor. It is a tetracyclic triterpenoid and a dicarboxylic acid.
Nigranoic acid is a natural product found in Schisandra propinqua, Kadsura heteroclita, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 39111-07-4
VCID: VC21335991
InChI: InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1
SMILES: CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol

Nigranoic acid

CAS No.: 39111-07-4

VCID: VC21335991

Molecular Formula: C30H46O4

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

Nigranoic acid - 39111-07-4

Description

Nigranoic acid is a tetracyclic triterpenoid compound with the molecular formula C30H46O4 and a molecular weight of 470.7 g/mol . It is primarily isolated from plants such as Schisandra henryi and Schisandra propinqua, and exhibits significant biological activities, including cytotoxic effects and anti-HIV properties . This compound is also known by its CAS number, 39111-07-4, and its ChEBI ID, CHEBI:66626 .

Biological Activities

Nigranoic acid has been reported to possess several biological activities:

  • Cytotoxic Activity: It exhibits cytotoxic effects against certain cancer cell lines, such as leukemia and HeLa cells .

  • Anti-HIV Activity: Nigranoic acid acts as an inhibitor of HIV-1 reverse transcriptase, contributing to its potential as an antiviral agent .

  • Neuroprotective Effects: Studies have shown that nigranoic acid can protect against cerebral ischemia-reperfusion injury by reducing apoptosis in nerve cells. This is achieved through the downregulation of apoptosis-inducing factor (AIF) and poly ADP-ribose polymerase (PARP) .

Biotransformation

Biotransformation of nigranoic acid using fungi like Gliocladium roseum has been explored to generate new compounds with potential biological activities. This process results in the formation of hydroxylated derivatives, such as 15b-hydroxynigranoic acid, 6a,15b-dihydroxynigranoic acid, and 7b,15b-dihydroxynigranoic acid . These derivatives are challenging to synthesize through chemical methods, highlighting the utility of microbial biotransformation in expanding the chemical library of nigranoic acid analogues.

Table 2: Biological Activities of Nigranoic Acid

ActivityDescription
CytotoxicInhibits growth of leukemia and HeLa cells
Anti-HIVInhibits HIV-1 reverse transcriptase
NeuroprotectiveProtects against cerebral ischemia-reperfusion injury

Table 3: Biotransformation Products of Nigranoic Acid

ProductDescription
15b-Hydroxynigranoic AcidMajor metabolite from Gliocladium roseum biotransformation
6a,15b-Dihydroxynigranoic AcidMinor metabolite from Gliocladium roseum biotransformation
7b,15b-Dihydroxynigranoic AcidMinor metabolite from Gliocladium roseum biotransformation
CAS No. 39111-07-4
Product Name Nigranoic acid
Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
IUPAC Name (Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid
Standard InChI InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1
Standard InChIKey NJFOSFIPGRXARF-BRTULJEKSA-N
Isomeric SMILES C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C
SMILES CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C
Canonical SMILES CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C
PubChem Compound 10814237
Last Modified Apr 15 2024

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